![molecular formula C20H13N3O B5967466 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile CAS No. 6057-75-6](/img/structure/B5967466.png)
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile
説明
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile, also known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferase G9a. G9a is a key regulator of gene expression, and its overexpression has been implicated in various diseases, including cancer, neurological disorders, and cardiovascular diseases. BIX-01294 has been extensively studied for its potential therapeutic applications in these diseases.
作用機序
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile targets G9a, a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This methylation leads to the repression of gene expression. By inhibiting G9a, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile prevents the methylation of histone H3, leading to the activation of certain genes that are important for the regulation of various cellular processes.
Biochemical and Physiological Effects:
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile has been shown to have several biochemical and physiological effects, including the activation of tumor suppressor genes, the inhibition of oncogenic pathways, the reduction of inflammation, and the improvement of cardiac function. 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile has also been shown to induce apoptosis in cancer cells and to reduce the proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile is that it is a specific inhibitor of G9a, and does not affect other histone methyltransferases. This specificity makes it a valuable tool for studying the role of G9a in various cellular processes. However, one of the limitations of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile is that it has poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of G9a that can be used in clinical settings. Additionally, the role of G9a in various cellular processes, including development, differentiation, and epigenetic regulation, is still not fully understood, and further research is needed to elucidate these mechanisms.
合成法
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile can be synthesized using a multistep process that involves the reaction of 2-aminobenzimidazole with 1-bromo-3-nitrobenzene, followed by reduction, cyclization, and condensation reactions. The final product is obtained as a yellow crystalline powder with a purity of over 99%.
科学的研究の応用
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer cells. In neurological disorders, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-naphthyl)-3-oxopropanenitrile has been shown to reduce cardiac fibrosis and improve cardiac function in animal models of heart failure.
特性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-naphthalen-1-ylprop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O/c21-12-16(20-22-17-10-3-4-11-18(17)23-20)19(24)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,24H,(H,22,23)/b19-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJGQXMHVYJUJO-MNDPQUGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=C(C#N)C3=NC4=CC=CC=C4N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417415 | |
Record name | STK566612 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6057-75-6 | |
Record name | STK566612 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80417415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。